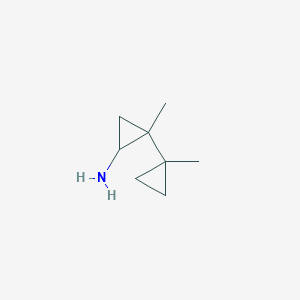
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, also known as 1,1’-dimethyl-[1,1’-bi(cyclopropan)]-2-amine, is a chemical compound with the CAS Number: 1507876-47-2 . It has a molecular weight of 125.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N/c1-7(3-4-7)8(2)5-6(8)9/h6H,3-5,9H2,1-2H3 . This indicates that the compound contains a total of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom. The structure consists of two cyclopropane rings, each with a methyl group attached, and an amine group attached to one of the cyclopropane rings .Applications De Recherche Scientifique
Organic Synthesis
In the field of organic synthesis, this compound can serve as a versatile intermediate. Its cyclopropane rings provide strain energy that can be released in controlled reactions, allowing for the construction of more complex molecules. This property is valuable for synthesizing compounds with high potential energy, which are often used in materials science and as advanced intermediates in pharmaceuticals .
Material Science
The reactive nature of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine makes it a candidate for the development of novel materials. For instance, its incorporation into polymers could lead to materials with unique mechanical properties due to the strain in its cyclopropane rings. These materials could have applications in areas requiring high-strength, lightweight materials, such as aerospace engineering .
Catalysis
Catalysts derived from cyclopropane-containing compounds like 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine could be used to facilitate a variety of chemical reactions. The strain in the cyclopropane rings can be harnessed to drive reactions that are otherwise energetically unfavorable, making them useful in industrial chemical processes .
Agrochemical Research
In agrochemical research, this compound could be explored for the development of new pesticides or herbicides. Its structure could interact with specific biological pathways in pests or weeds, leading to the development of targeted and efficient agrochemical agents .
Biochemical Research
Biochemists could use 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine to study enzyme-substrate interactions, particularly with enzymes that process small, strained molecules. Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Analytical Chemistry
As a standard in analytical chemistry, this compound could be used in methods such as NMR, HPLC, LC-MS, and UPLC to calibrate instruments or to develop new analytical techniques, thanks to its well-defined structure and properties .
Environmental Chemistry
Lastly, 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine could be studied for its environmental fate and behavior. Research in this area could provide valuable information on how such compounds degrade in the environment and their potential impact on ecosystems .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .
Propriétés
IUPAC Name |
2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(3-4-7)8(2)5-6(8)9/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJCTLXKPJMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

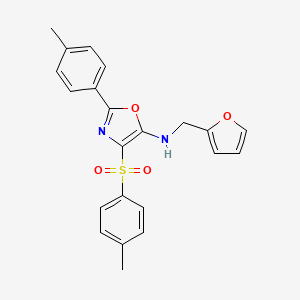
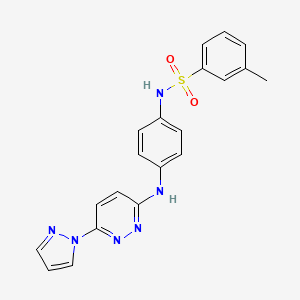
![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)
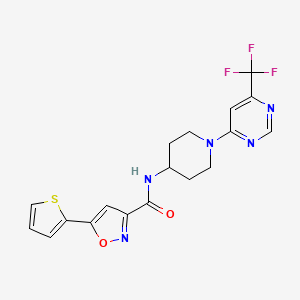
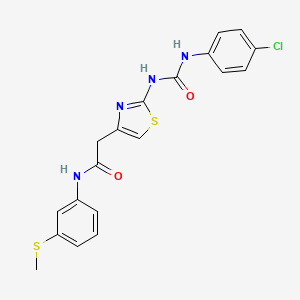

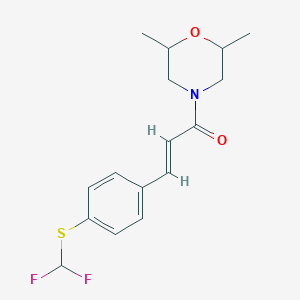
![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)
![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)

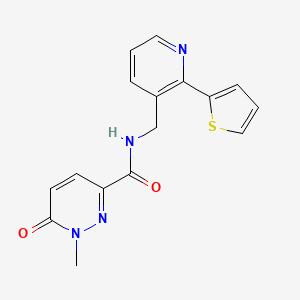
![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)